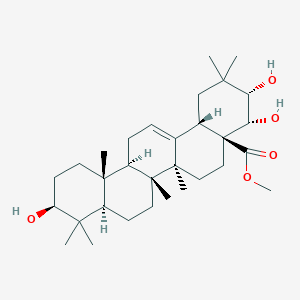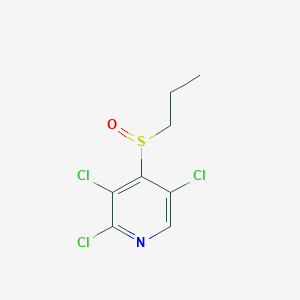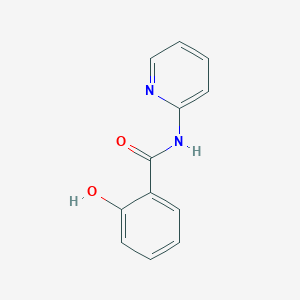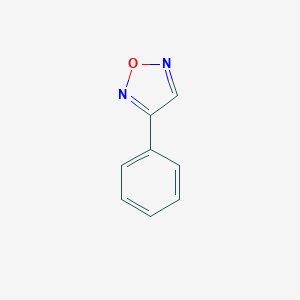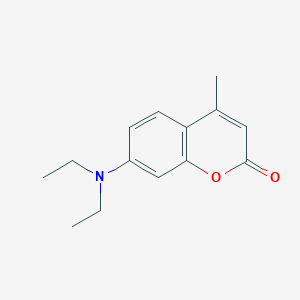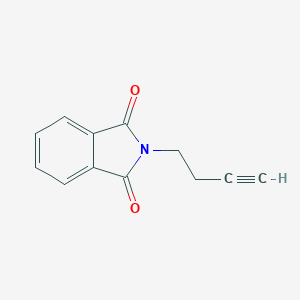
N-(3-Butynyl)phthalimide
Descripción general
Descripción
Synthesis Analysis
N-(3-Butynyl)phthalimide is synthesized through a range of methods, showcasing the versatility of phthalimide derivatives in chemical synthesis. For instance, a series of aminoacetylenicoxyphthalimide, namely N-(4-(t-amino)-2-butynyloxy) phthalimides, were synthesized from the reaction of N-hydroxyphthalimide with propargyl bromide in sodium ethoxide, generating N-(2-butynyloxy)phthalimide. These compounds were further modified through Mannich reaction with formaldehyde and appropriate amines, indicating the compound's adaptability for further chemical modifications (Muhi-eldeen, Al-kaissi, Awad, Al-Muhtaseb, & Al, 2012).
Molecular Structure Analysis
Molecular structure investigations, such as the crystal and molecular structure analysis of N-(Phenylthio)phthalimide, provide insights into the configuration and spatial arrangement of atoms within phthalimide derivatives. These studies often involve sophisticated techniques like X-ray crystallography to elucidate the dihedral angles and intermolecular interactions, which are pivotal for understanding the chemical behavior and reactivity of compounds like N-(3-Butynyl)phthalimide (Tanak, Yakan, Kütük, Karakullukçu, & Dege, 2018).
Chemical Reactions and Properties
Phthalimide derivatives engage in a variety of chemical reactions, underlining their significance in organic synthesis. For instance, the direct catalytic trifluoromethylthiolation of boronic acids and alkynes using electrophilic N-(trifluoromethylthio)phthalimide showcases the compound's reactivity towards forming biologically relevant molecules under copper catalysis. Such reactions underscore the broad utility and functional group compatibility of N-(3-Butynyl)phthalimide analogs in synthesizing complex molecules (Pluta, Nikolaienko, & Rueping, 2014).
Physical Properties Analysis
The physical properties of N-(3-Butynyl)phthalimide derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their practical applications. Studies on similar compounds, like the synthesis and characterization of new soluble and thermally stable aromatic poly(amide-imide)s based on N-[3,5-bis(N-trimellitoyl)phenyl]phthalimide, provide valuable data on how the incorporation of phthalimide units affects these properties. These findings are essential for tailoring materials for specific applications, ranging from pharmaceuticals to advanced materials (Behniafar & Banihashemi, 2004).
Chemical Properties Analysis
The chemical properties of N-(3-Butynyl)phthalimide, including its reactivity patterns and the types of reactions it undergoes, are defined by its functional groups and molecular structure. Research into similar phthalimide derivatives highlights their reactivity, such as in the base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement, demonstrating the broad chemical versatility and potential for synthetic utility of N-(3-Butynyl)phthalimide (Fahmy, Aly, Nada, & Aly, 1977).
Aplicaciones Científicas De Investigación
“N-(3-Butynyl)phthalimide” is a terminal alkyne substituted isoindole compound used in proteomics research .
Application
This compound is used in the study of proteins, their structures, and functions. It’s particularly useful in the field of proteomics, where researchers are interested in understanding the entire set of proteins produced by an organism .
-
Synthesis of Furopyrimidine Nucleosides : “N-(3-Butynyl)phthalimide” has been used in the extension of furopyrimidine nucleosides with a 5-alkynyl substituent . This process involves the synthesis of high fluorescence nucleosides and their antiviral effect in the absence of free ribose hydroxyl groups .
-
Design and Synthesis of MMP-13 Inhibitors : This compound has been used in the design and synthesis of water-soluble and potent MMP-13 inhibitors, which have shown activity in human osteosarcoma cells .
-
Generation of Nitrogen-centered Radicals : “N-(3-Butynyl)phthalimide” has been used in strategies to generate nitrogen-centered radicals that may rely on photoredox catalysis . This development in reaction methodology has applications in organic synthesis .
-
Incorporation in Perovskites : This compound has been incorporated in perovskites and their post-synthetic modification . This application is particularly relevant in the field of materials science .
-
‘Clickable’ Organic Electrochemical Transistors : “N-(3-Butynyl)phthalimide” has been used in the engineering of ‘clickable’ organic electrochemical transistors . These transistors have potential applications in biosensing devices .
Safety And Hazards
Direcciones Futuras
N-(3-Butynyl)phthalimide has been used in various research areas. For instance, it has been used in the incorporation of conjugated diynes in perovskites and their post-synthetic modification . It has also been used in the engineering of ‘clickable’ organic electrochemical transistors toward biosensing devices .
Propiedades
IUPAC Name |
2-but-3-ynylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-7H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMNQWSIQLKYOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457580 | |
| Record name | N-(3-Butynyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Butynyl)phthalimide | |
CAS RN |
14396-90-8 | |
| Record name | N-(3-Butynyl)phthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14396-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Butynyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-](/img/structure/B84042.png)

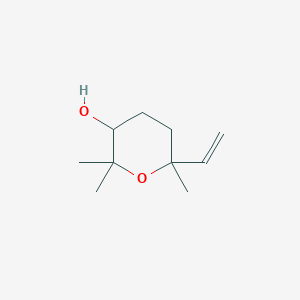

![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)


